molecular formula C10H13NS B1276604 4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 869472-59-3

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1276604
CAS No.: 869472-59-3
M. Wt: 179.28 g/mol
InChI Key: YLISNFNPLLPBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused thiophene and pyridine ring system with a cyclopropyl substituent at position 3. This molecule serves as a critical intermediate in synthesizing antiplatelet agents such as prasugrel and clopidogrel . Its synthesis often involves Grignard reactions between cyclopropyl cyanide and halogenated benzyl derivatives, followed by condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) salts . The compound’s structural rigidity and electron-rich thiophene moiety contribute to its pharmacological activity by enabling interactions with adenosine diphosphate (ADP) receptors on platelets .

Properties

IUPAC Name

4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLISNFNPLLPBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869472-59-3
Record name 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and pharmacological differences between 4-cyclopropyl-THTP and related derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Pharmacological Activity Reference(s)
4-Cyclopropyl-THTP Cyclopropyl at position 4 C₁₀H₁₃NS 179.28 g/mol Intermediate for prasugrel
5-(2-Chlorobenzyl)-THTP (Ticlopidine intermediate) 2-Chlorobenzyl at position 5 C₁₄H₁₄ClNS 263.78 g/mol Antiplatelet (ADP receptor antagonism)
4-Phenyl-THTP Phenyl at position 4 C₁₃H₁₃NS 215.31 g/mol Structural analog; limited activity data
2-Methoxy-THTP Methoxy at position 2 C₈H₁₁NOS 169.24 g/mol Enhanced synthetic yield in prasugrel pathways
5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-THTP Fluorobenzyl and cyclopropanecarbonyl at position 5 C₁₈H₁₇FNO₂S 346.40 g/mol Dual antiplatelet/thrombolytic activity

Pharmacological Activity

  • 4-Cyclopropyl-THTP : Primarily a synthetic precursor, but its derivatives (e.g., prasugrel) exhibit potent inhibition of platelet aggregation (IC₅₀ ~10 nM) by irreversibly blocking the P2Y₁₂ receptor .
  • Fluorobenzyl derivatives : Compounds such as 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-THTP demonstrate enhanced metabolic stability and synergistic effects when combined with aspirin .

Research Findings and Industrial Relevance

  • 4-Cyclopropyl-THTP is favored in industrial prasugrel production due to its shorter synthetic route and reduced toxicity compared to older methods .
  • Derivatives with fluorinated benzyl groups (e.g., 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-THTP) show promise in dual-action therapies, reducing thrombosis risk by 60–70% in preclinical models .
  • Structural modifications at position 2 (e.g., methoxy substitution) improve synthetic efficiency but may alter metabolic pathways .

Biological Activity

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 869472-59-3) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse sources.

  • Molecular Formula : C10H13NS
  • Molecular Weight : 179.29 g/mol
  • Structure : The compound features a thieno[3,2-c]pyridine core with a cyclopropyl substituent at the 4-position.

Biological Activity

Research has indicated various biological activities associated with this compound, including:

1. Antidepressant Effects

Studies have shown that this compound exhibits antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It may reduce oxidative stress and inflammation in neuronal cells.

3. Antinociceptive Activity

Research indicates that this compound possesses antinociceptive properties. It has been effective in reducing pain responses in animal models.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects in rodent models.
    • Method : Behavioral tests (e.g., forced swim test) were employed.
    • Results : Significant reduction in immobility time was observed compared to control groups.
  • Neuroprotection Study :
    • Objective : Assess the protective effects against oxidative stress.
    • Method : In vitro assays using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide.
    • Results : The compound reduced cell death and improved cell viability.

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeStudy DesignKey Findings
AntidepressantRodent behavioral testsReduced immobility time
NeuroprotectionIn vitro oxidative stressIncreased cell viability
AntinociceptivePain response assaysSignificant reduction in pain responses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.